molecular formula C7H10ClFN2 B3393187 (4-Fluoro-2-methylphenyl)hydrazine hydrochloride CAS No. 1956309-73-1

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride

Cat. No.: B3393187
CAS No.: 1956309-73-1
M. Wt: 176.62
InChI Key: QILJKKZWRVMIGF-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride: is a chemical compound with the molecular formula C_7H_8FN_2·HCl. It is a derivative of phenylhydrazine, where a fluorine atom and a methyl group are substituted on the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluoro-2-methyltoluene as the starting material.

  • Nitration: The starting material undergoes nitration to introduce a nitro group, forming 4-fluoro-2-methylnitrobenzene.

  • Reduction: The nitro group is then reduced to an amino group, yielding 4-fluoro-2-methylaniline.

  • Hydrazine Formation: The amino group is converted to a hydrazine group through reaction with hydrazine hydrate, resulting in (4-fluoro-2-methylphenyl)hydrazine.

  • Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route. Specialized reactors and controlled conditions are used to ensure the purity and yield of the final product. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the hydrazine group to an amine.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) and catalytic hydrogenation are used.

  • Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds, depending on the specific conditions.

  • Reduction Products: Amines, such as 4-fluoro-2-methylphenylamine.

  • Substitution Products: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antipyretics and analgesics.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Fluoro-2-methylphenyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.

  • Pathways Involved: It may participate in biochemical pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • 4-Chlorophenylhydrazine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

  • p-Tolylhydrazine hydrochloride: Similar structure but with a methyl group in the para position.

  • 4-Bromophenylhydrazine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

Each of these compounds has distinct chemical properties and applications, making this compound unique in its utility and reactivity.

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILJKKZWRVMIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956309-73-1, 439863-62-4
Record name Hydrazine, (4-fluoro-2-methylphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956309-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-fluoro-2-methylphenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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